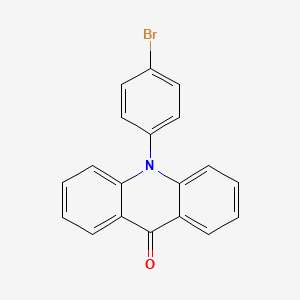

10-(4-Bromophenyl)-9(10H)-acridone

Description

Overview of Acridone (B373769) Core Structure and Derivatives in Chemical Research

The acridone core is a tricyclic aromatic system consisting of two benzene (B151609) rings fused to a central pyridine (B92270) ring, which contains a ketone group at the 9th position and a nitrogen atom at the 10th position. researchgate.netjocpr.com This planar structure is fundamental to many of its chemical and biological activities. wikipedia.orgnih.gov The presence of both an electron-donating amine and an electron-withdrawing carbonyl group within the central ring gives rise to unique photophysical properties, including strong fluorescence. rsc.orgnih.gov

Acridone derivatives, compounds derived from this core structure, have garnered significant attention due to their broad spectrum of biological activities. These include anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. jocpr.comnih.govnih.govrsc.org The planar nature of the acridone ring allows it to intercalate between the base pairs of DNA, a mechanism that is central to the anticancer activity of many of its derivatives. nih.govrsc.org Furthermore, substitutions at various positions on the acridone nucleus, particularly at the nitrogen atom (N-10), can significantly modulate the compound's physicochemical properties and biological efficacy. researchgate.netrsc.org

Historical Context and Evolution of Acridone Synthesis and Applications

The history of acridine (B1665455), the parent compound of acridone, dates back to 1870 when it was first isolated from coal tar. nih.gov The development of synthetic methods to produce acridine and its derivatives has been crucial for their widespread investigation. Early methods like the Bernthsen synthesis, which involves the reaction of diphenylamine (B1679370) with a carboxylic acid, paved the way for accessing various substituted acridines. nih.gov The Ullmann condensation is another key method for synthesizing acridone derivatives. jocpr.com

Initially, acridine derivatives found use as dyes and pigments in the 19th century. rsc.org However, their medicinal potential soon became apparent. During World War II, an acridine-based drug, mepacrine, was widely used as an antimalarial. nih.gov Over the years, the applications of acridone derivatives have expanded significantly, with compounds like amsacrine (B1665488) entering clinical studies as anticancer agents due to their ability to inhibit topoisomerase enzymes. nih.govrsc.org The evolution of synthetic methodologies has enabled the creation of a vast library of acridone derivatives with tailored properties for diverse applications, from therapeutic agents to fluorescent probes for biological imaging. nih.govnih.gov

Rationale for Investigating N-Substituted Acridones, with Focus on 10-(4-Bromophenyl)-9(10H)-acridone

The substitution at the nitrogen atom of the acridone core (N-substitution) is a key strategy for modifying the properties of these compounds. N-substituted acridones have been investigated for a range of applications, including as anticonvulsant agents and for their ability to modulate multidrug resistance in cancer cells. nih.govresearchgate.net The nature of the substituent at the N-10 position can influence the molecule's lipophilicity, electronic properties, and steric hindrance, all of which can impact its biological activity and potential as a functional material. researchgate.netrsc.org

Emerging Research Frontiers in Acridone Chemistry

The field of acridone chemistry continues to be an active area of research with several exciting new frontiers. One emerging area is the development of acridone-based materials for organic light-emitting diodes (OLEDs). rsc.org The inherent fluorescence of the acridone core makes it a promising building block for creating new light-emitting materials. rsc.org Researchers are also exploring the use of acridone derivatives as sensors for detecting specific ions and biomolecules, leveraging the changes in their fluorescence upon binding. nih.gov

In the realm of medicinal chemistry, the focus is on designing more selective and potent acridone-based drugs. nih.gov This includes the development of derivatives that can target specific biological pathways or proteins involved in diseases like cancer and Alzheimer's disease. nih.govnih.gov For instance, recent studies have focused on synthesizing acridone derivatives as inhibitors of specific kinases or as agents that can stabilize G-quadruplex DNA structures found in oncogenes. nih.govrsc.org Furthermore, the synthesis of hybrid molecules that combine the acridone scaffold with other pharmacologically active motifs is a growing trend aimed at creating drugs with improved efficacy and reduced side effects. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

10-(4-bromophenyl)acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrNO/c20-13-9-11-14(12-10-13)21-17-7-3-1-5-15(17)19(22)16-6-2-4-8-18(16)21/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXCSOFLAXFLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 10 4 Bromophenyl 9 10h Acridone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 10-(4-Bromophenyl)-9(10H)-acridone, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to map out the precise connectivity and stereochemistry.

¹H NMR Spectral Analysis for Proton Environment Mapping

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The aromatic protons of the acridone (B373769) core and the substituted phenyl ring resonate in distinct regions of the spectrum, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are dictated by the electron-donating or -withdrawing nature of the substituents and their positions on the rings. For instance, the protons on the acridone moiety exhibit characteristic doublet, triplet, and multiplet signals, reflecting their coupling with neighboring protons. chemicalbook.comchemicalbook.com The protons on the 4-bromophenyl substituent also show a distinct set of signals, often appearing as two doublets due to the symmetry of the para-substitution.

Table 1: Representative ¹H NMR Spectral Data for Acridone Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

| 9(10H)-acridone | Polysol | Signals in the aromatic region |

| Atalaphyllidine | DMSO-d₆ | 14.64 (1H, s), 10.86 (1H, sbr), 9.62 (1H, sbr), 7.63 (1H, d, J = 8.0 Hz), 7.20 (1H, dd, J = 1.4, 7.6 Hz), 7.15 (1H, t, J = 7.8 Hz), 7.00 (1H, d, J = 10.0 Hz), 6.06 (1H, s), 5.70 (1H, d, J = 10.0 Hz), 1.43 (6H, s) nih.gov |

This table is interactive. Click on the headers to sort the data.

¹³C NMR Spectral Analysis for Carbon Backbone Confirmation

Complementing the proton data, the ¹³C NMR spectrum confirms the carbon framework of this compound. The spectrum displays a wide range of chemical shifts, with the carbonyl carbon of the acridone ring appearing significantly downfield, typically around 175-185 ppm. oregonstate.edu The aromatic carbons resonate in the 110-150 ppm region, and the carbon attached to the bromine atom shows a characteristic chemical shift influenced by the halogen's electronegativity. Quaternary carbons, those without any attached protons, are also readily identified, providing crucial information about the points of ring fusion and substitution. oregonstate.edu

Table 2: Representative ¹³C NMR Spectral Data for Acridone Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Atalaphyllidine | DMSO-d₆ | 180.7, 163.6, 159.1, 145.3, 136.8, 130.8, 125.7, 121.9, 119.9, 116.8, 115.6, 114.8, 103.9, 98.1, 96.3, 77.1, 27.4 nih.gov |

| 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione | - | 173.56 (C5'=O), 157.52 (C2'=O), 72.16 (C-4'/9) bas.bg |

This table is interactive. Click on the headers to sort the data.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of acridone derivatives. nih.goviupac.org

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, allowing for the tracing of spin systems throughout the aromatic rings. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This experiment is crucial for assigning the carbon signals based on the already identified proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the acridone core and the 4-bromophenyl substituent.

Through the combined application of these 2D NMR techniques, a complete and unambiguous structural assignment of this compound and its derivatives can be achieved. iupac.org

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers valuable insights into the functional groups and bonding interactions present in this compound.

Characteristic Functional Group Frequencies and Their Interpretation

The FT-IR and Raman spectra of this compound are characterized by a series of distinct absorption and scattering bands corresponding to specific molecular vibrations.

C=O Stretching: A strong absorption band in the FT-IR spectrum, typically in the range of 1610-1640 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration of the acridone core. The exact position of this band can be influenced by substituent effects.

C-N Stretching: The stretching vibration of the C-N bond within the acridone ring system gives rise to bands in the fingerprint region of the spectrum.

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic rings.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic rings.

Table 3: Characteristic IR Frequencies for Acridone-Related Structures

| Compound | Wavenumber (cm⁻¹) | Assignment |

| 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione | 3354, 3185 | υ(N-H) |

| 3073 | υ(C-H), arom. | |

| 1779, 1713 | υ(C=O) |

This table is interactive. Click on the headers to sort the data.

Hydrogen Bonding Analysis through IR Shifts

While this compound itself does not have a proton on the acridone nitrogen to participate in intermolecular hydrogen bonding, derivatives with N-H groups can exhibit such interactions. In these cases, FT-IR spectroscopy becomes a powerful tool for studying hydrogen bonding. The formation of hydrogen bonds typically leads to a broadening and a shift to lower frequency of the N-H stretching vibration band. The magnitude of this shift can provide information about the strength of the hydrogen bond. In some acridone derivatives, intramolecular hydrogen bonding can also occur, which can be identified through careful analysis of the vibrational spectra. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of molecular formulas and for gaining insights into the fragmentation pathways of complex organic molecules. umb.edu

Accurate Mass Determination and Elemental Composition

HRMS provides exceptionally accurate mass measurements, which are crucial for unequivocally determining the elemental composition of a compound. uci.edu For this compound, with a molecular formula of C₁₉H₁₂BrNO, the expected monoisotopic mass is 350.0153 u. High-resolution mass spectrometers can measure this value with a high degree of accuracy, typically within a few parts per million (ppm), allowing for the confident assignment of the molecular formula. uci.edunih.govbldpharm.com This level of precision is essential to differentiate between compounds with the same nominal mass but different elemental compositions.

The process involves ionizing the molecule, often using techniques like electrospray ionization (ESI), and then analyzing the resulting ions in a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. nih.gov The accurate mass measurement of the molecular ion peak, often observed as the protonated species [M+H]⁺, enables the calculation of the elemental formula, confirming the presence of bromine and nitrogen atoms. uci.edunih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₁₂BrNO |

| Calculated Exact Mass | 350.0153 u |

| Ionization Mode | ESI-Positive |

| Observed Ion | [M+H]⁺ |

| Measured m/z | Value dependent on experimental data |

| Mass Accuracy | Typically < 5 ppm |

Fragment Ion Analysis for Structural Insights

Beyond determining the molecular formula, HRMS/MS (tandem mass spectrometry) experiments provide invaluable information about the compound's structure through the analysis of its fragmentation patterns. researchgate.net In this technique, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. massbank.eu The fragmentation of acridone derivatives is highly dependent on the nature and position of their substituents. researchgate.netresearchgate.net

For this compound, key fragmentation pathways would likely involve:

Cleavage of the N-C bond between the acridone core and the bromophenyl ring, leading to fragments corresponding to the acridone moiety and the bromophenyl radical.

Loss of the bromine atom from the phenyl ring, resulting in a significant fragment ion.

Sequential loss of CO and other small neutral molecules from the acridone core, a common fragmentation pattern for this heterocyclic system. libretexts.org

The accurate masses of these fragment ions, determined by HRMS, allow for the assignment of their elemental compositions, thus providing strong evidence for the proposed fragmentation mechanisms and confirming the connectivity of the molecule.

Single-Crystal X-ray Diffraction Analysis

Determination of Crystal Packing and Intermolecular Interactions (e.g., C-H···O, C-H···π bonds)

C-H···O Interactions: The hydrogen atoms of the aromatic rings can form weak hydrogen bonds with the oxygen atom of the carbonyl group in the acridone core of neighboring molecules. nih.gov

C-H···π Interactions: The hydrogen atoms of one molecule can interact with the electron-rich π-systems of the aromatic rings of an adjacent molecule. ias.ac.in

π-π Stacking: The planar aromatic rings of the acridone system can stack on top of each other, contributing to the stability of the crystal lattice.

The analysis of the crystal structure reveals the specific distances and angles of these interactions, providing a detailed understanding of the supramolecular assembly. For instance, the distance between the donor and acceptor atoms in these interactions is a key indicator of their strength.

Conformational Analysis of Acridone Ring System (e.g., Planarity, Dihedral Angles, Ring Puckering)

The acridone ring system is generally considered to be nearly planar. However, the substitution at the N10 position can introduce some degree of conformational flexibility. Single-crystal X-ray diffraction allows for a precise determination of the planarity of the acridone core and the dihedral angle between the acridone ring system and the N-substituted phenyl ring. researchgate.net

In the case of this compound, the dihedral angle between the plane of the acridone moiety and the plane of the 4-bromophenyl ring is a critical conformational parameter. This angle is influenced by steric hindrance and electronic effects. The planarity of the central acridone ring can also be assessed by examining the deviation of individual atoms from the mean plane of the ring system. researchgate.net

Table 2: Selected Crystallographic Parameters for an Acridone Derivative

| Parameter | Value (°) | Reference |

| Dihedral Angle (Benzene ring to Acridine (B1665455) system) | 89.84 (6) | researchgate.net |

| Dihedral Angle (Between outer rings of Acridinedione) | 6.5 (2) | researchgate.net |

Note: Data presented is for a related acridinedione derivative and serves as an illustrative example of the type of data obtained from single-crystal X-ray diffraction.

Disorder Modeling and Refinement Strategies

In some instances, crystalline materials can exhibit disorder, where certain atoms or groups of atoms occupy multiple positions within the crystal lattice. nih.gov This can be a significant challenge in crystal structure determination. nih.gov

Disorder in crystals of acridone derivatives could arise from, for example, the conformational flexibility of the N-aryl substituent or the presence of co-crystallized solvent molecules. When disorder is present, it must be appropriately modeled during the crystallographic refinement process. researchgate.net

Refinement strategies for disordered structures often involve:

Split-atom models: The disordered atoms are modeled as occupying two or more distinct positions with partial occupancies that sum to one.

Geometric restraints: The bond lengths and angles of the disordered fragments are restrained to chemically reasonable values to ensure a stable refinement. nih.gov

Anisotropic displacement parameter restraints: These may be applied to atoms in close proximity to avoid unrealistic thermal ellipsoids. nih.gov

Specialized software programs like SHELXL are used to implement these refinement strategies, allowing for the accurate determination of the crystal structure even in the presence of disorder. researchgate.net The successful modeling of disorder is crucial for obtaining reliable geometric parameters and a complete understanding of the crystal structure. nih.gov

Advanced Diffraction Techniques

Advanced diffraction methods provide unparalleled insights into the atomic and molecular arrangement within a crystalline solid. These techniques are indispensable for identifying different crystalline forms (polymorphs) and for determining the structure of exceedingly small crystals.

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact the properties of a pharmaceutical compound, including its solubility, stability, and bioavailability. Powder X-ray Diffraction (PXRD) is a primary and non-destructive analytical technique used to identify and differentiate between polymorphs. Each polymorphic form possesses a unique crystal lattice, resulting in a distinct PXRD pattern, which serves as a "fingerprint" for that specific form.

The investigation of polymorphism in this compound would involve the systematic screening for different crystalline forms under various conditions (e.g., different solvents, temperatures, and crystallization rates). The resulting solid phases would then be analyzed by PXRD. The differences in the 2θ peak positions and their relative intensities in the diffraction patterns would indicate the presence of different polymorphs.

While specific PXRD data for polymorphs of this compound is not publicly available in the referenced literature, the general methodology is well-established. For a hypothetical scenario where two polymorphs, Form A and Form B, are identified, the PXRD data would be presented in a table similar to the one below.

Hypothetical PXRD Data for Polymorphs of this compound

| 2θ Angle (°) - Form A | Relative Intensity (%) - Form A | 2θ Angle (°) - Form B | Relative Intensity (%) - Form B |

| 8.5 | 100 | 9.2 | 85 |

| 12.3 | 65 | 13.1 | 100 |

| 15.8 | 40 | 16.5 | 50 |

| 20.1 | 75 | 21.0 | 60 |

| 25.4 | 55 | 26.3 | 70 |

This table is illustrative and does not represent actual experimental data.

Such data allows for the unambiguous identification and quantification of each polymorphic form in a given sample.

Electron Diffraction for Nanocrystalline Samples

When crystals are too small for conventional single-crystal or even powder X-ray diffraction—often in the nanometer range—electron diffraction becomes an invaluable tool for structural analysis. Due to the much stronger interaction of electrons with matter compared to X-rays, diffraction patterns can be obtained from nanocrystals. This is particularly relevant for characterizing nanocrystalline domains within a larger sample or for studying materials that are difficult to crystallize into larger single crystals.

For derivatives of this compound that may form nanocrystalline aggregates, electron diffraction could provide crucial structural information. Techniques such as selected area electron diffraction (SAED) or nano-beam electron diffraction (NBED) can be used to obtain diffraction patterns from individual nanocrystals. These patterns can reveal the crystal system, and in some cases, allow for the determination of the unit cell parameters.

Recent advancements in 3D electron diffraction (also known as MicroED) have further revolutionized the field, enabling the complete determination of crystal structures from single nanocrystals. This would be a powerful approach to study any nanocrystalline phases of this compound or its derivatives that may be discovered.

Hypothetical Electron Diffraction Data for a Nanocrystalline Derivative

| Measurement | Value |

| Crystal System | Monoclinic |

| a (Å) | 12.5 |

| b (Å) | 8.9 |

| c (Å) | 15.2 |

| β (°) | 98.5 |

| Space Group | P2₁/c |

This table is illustrative and does not represent actual experimental data.

The data obtained from electron diffraction would be critical for understanding the structure-property relationships at the nanoscale for this class of compounds.

Computational and Theoretical Investigations of 10 4 Bromophenyl 9 10h Acridone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is a method of choice for predicting the properties of organic molecules due to its balance of accuracy and computational cost.

Geometry Optimization and Energy Minimization

A fundamental step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found. For 10-(4-Bromophenyl)-9(10H)-acridone, this would define the precise bond lengths, bond angles, and dihedral angles of its ground state, revealing the planarity of the acridone (B373769) core and the orientation of the bromophenyl group.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A dedicated study would map the distribution of the HOMO and LUMO across the acridone and bromophenyl rings, indicating the most likely sites for nucleophilic and electrophilic attack.

Electronic Absorption and Emission Spectra Prediction

Time-Dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption and emission spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λ_max). Similarly, by optimizing the geometry of the first excited state, it can predict the emission wavelength. Such calculations would elucidate how the bromophenyl substituent influences the photophysical properties of the acridone chromophore.

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This map is invaluable for understanding and predicting intermolecular interactions, such as hydrogen bonding and stacking interactions. For this compound, an MESP analysis would reveal the electronegative character of the carbonyl oxygen and the bromine atom, as well as the electrostatic landscape of the aromatic rings.

Vibrational Frequency Calculations and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, researchers can validate the accuracy of the computational model and assign specific vibrational modes to the observed spectral bands. This would provide a detailed understanding of the molecule's structural dynamics.

Molecular Dynamics (MD) Simulations

While DFT focuses on static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model processes such as conformational changes, solvent interactions, and the aggregation of molecules over time. For this compound, an MD simulation could, for example, explore its behavior in a biological membrane or its interaction with a target protein, providing insights that are inaccessible through static calculations alone.

Conformational Landscape and Flexibility Analysis

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bond connecting the nitrogen atom (N10) of the acridone core to the C1' of the 4-bromophenyl ring. The acridone tricycle itself is a rigid and nearly planar structure. However, the appended phenyl ring is not coplanar with the acridone system.

Theoretical studies on similar 10-phenylacridone derivatives reveal that the molecule adopts a non-planar conformation in its ground state. The nitrogen atom of the central acridone ring in related structures can exhibit sp²-hybridization, leading to a quasi-equatorial conformation of the N-phenyl group relative to the acridone plane. rsc.org This arrangement minimizes steric hindrance between the hydrogen atoms at positions 1 and 8 of the acridone core and the ortho-hydrogens of the bromophenyl ring.

Flexibility analysis involves mapping the potential energy surface as a function of the dihedral angle (C1-N10-C1'-C2'). The rotation around this N-C bond is associated with a relatively low energy barrier, allowing the bromophenyl group to oscillate or rotate. The most stable conformers are those where the torsion angle places the bromophenyl ring at a significant angle to the acridone plane, thus avoiding steric clashes. This inherent flexibility can be crucial for its ability to adapt its shape to fit within biological binding sites, such as the grooves of DNA or the active sites of enzymes.

Solvent Effects and Intermolecular Interactions in Solution Phase

The chemical behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. The molecule possesses distinct regions that govern its interactions: a polar carbonyl group (C=O), a large nonpolar aromatic surface area, and an electronegative bromine atom.

In polar protic solvents (e.g., methanol, ethanol), the primary intermolecular interaction is expected to be hydrogen bonding between the solvent's hydroxyl group and the lone pair of electrons on the acridone's carbonyl oxygen. This interaction can stabilize the ground state of the molecule and influence its spectroscopic properties.

In polar aprotic solvents (e.g., DMSO, DMF), strong dipole-dipole interactions will dominate. The solvent's positive dipole will align with the negative pole of the acridone molecule, centered around the carbonyl group.

In nonpolar solvents (e.g., hexane, toluene), the interactions are weaker and primarily consist of van der Waals forces and potential π-π stacking interactions between the solvent's aromatic rings (in the case of toluene) and the extensive aromatic system of the acridone.

These solvent-solute interactions can affect the molecule's absorption and emission spectra (solvatochromism) and its solubility. The specific nature of these interactions is critical for understanding its behavior in biological media, which is predominantly aqueous.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of molecules. For this compound, these descriptors help predict its chemical behavior.

Hardness, Softness, Electrophilicity, and Nucleophilicity Indices

Based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), several global reactivity indices can be calculated. These indices provide a quantitative measure of the molecule's stability and reactivity.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A large HOMO-LUMO gap results in high hardness, indicating high stability and low reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive than hard molecules.

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher electrophilicity index suggests a better electrophile.

Nucleophilicity Index (N): Describes the electron-donating capability of a molecule.

The following table presents illustrative values for these quantum chemical descriptors, which are typical for acridone-based systems.

| Descriptor | Formula | Typical Value (Illustrative) | Interpretation |

| HOMO Energy | EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.4 eV | Indicates high kinetic stability |

| Chemical Hardness | η ≈ (ELUMO - EHOMO) / 2 | 2.2 eV | Moderately hard molecule, stable but reactive |

| Chemical Softness | S = 1 / η | 0.45 eV⁻¹ | Indicates moderate reactivity |

| Electrophilicity Index | ω = μ² / (2η) | 1.85 eV | Good electron acceptor capability |

Note: The values in this table are illustrative and representative of the acridone class of compounds for conceptual understanding. Actual values would require specific DFT calculations for this compound.

Reaction Site Prediction and Selectivity

Local reactivity descriptors, such as the Fukui function or the molecular electrostatic potential (MEP), are used to predict the most probable sites for electrophilic, nucleophilic, and radical attacks.

Nucleophilic Attack: The MEP map would show the most negative potential region (typically colored red) around the carbonyl oxygen atom, making it the most likely site for attack by electrophiles (e.g., protonation).

Electrophilic Attack: The most electron-rich areas of the aromatic rings, predicted by Fukui functions (f⁻), are susceptible to electrophilic substitution. The electron-donating nature of the nitrogen atom tends to activate the acridone rings, particularly at positions 2, 4, 5, and 7.

Radical Attack: The sites for radical attack are predicted by the Fukui function (f⁰).

The bromine atom on the phenyl ring acts as a weak deactivator and an ortho-, para-director for electrophilic aromatic substitution on that ring, though the acridone system is generally more reactive.

Molecular Docking and Binding Mechanism Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. This method is crucial for understanding the potential biological activity of compounds like this compound.

Ligand-Protein Interaction Modeling with Relevant Biological Targets (e.g., DNA, enzymes)

The planar, polycyclic aromatic structure of the acridone core is a well-known pharmacophore that interacts with biological macromolecules. nih.gov Molecular docking simulations can model these interactions with high precision.

Interaction with DNA: Acridine (B1665455) derivatives are famous for their ability to function as DNA intercalators. nih.gov The flat acridone ring system can slide between the base pairs of the DNA double helix. Docking simulations of this compound with a DNA duplex would likely show:

Intercalation: The planar acridone core stacking between DNA base pairs (e.g., G-C or A-T pairs) through π-π interactions.

Groove Binding: The N-substituted 4-bromophenyl group residing in either the major or minor groove of the DNA. This substituent can form specific van der Waals, hydrophobic, or halogen-bond interactions with the floor of the groove, enhancing binding affinity and specificity. Studies on similar compounds show that such interactions are critical for stabilizing the ligand-DNA complex. nih.gov

Interaction with Enzymes: Acridone-based molecules have been identified as inhibitors of various enzymes, including topoisomerases nih.gov, acetylcholinesterase nih.gov, and urease semanticscholar.org. Docking studies are instrumental in elucidating their mechanism of inhibition.

Topoisomerase Inhibition: Acridines can inhibit topoisomerase II by intercalating into the DNA at the point of cleavage, forming a ternary complex (enzyme-DNA-ligand) that prevents the re-ligation of the DNA strands. nih.gov

Cholinesterase Inhibition: In enzymes like acetylcholinesterase, docking models for acridone hybrids have shown interactions with key residues in the active site gorge. nih.gove-nps.or.kr For this compound, the acridone core could form π-π stacking interactions with aromatic residues like Tryptophan or Tyrosine, while the bromophenyl group could occupy a hydrophobic pocket.

Other Enzymes: Docking against enzymes like urease could reveal key hydrogen bonds between the ligand's carbonyl oxygen and amino acid residues (e.g., Histidine) in the active site, potentially involving the nickel ions essential for catalysis. semanticscholar.org

The following table summarizes the key interactions that would be investigated in docking simulations of this compound with these biological targets.

| Biological Target | Putative Binding Mode | Key Interacting Moieties of Ligand | Potential Intermolecular Forces |

| DNA | Intercalation & Groove Binding | Planar acridone core; 4-bromophenyl group | π-π stacking, Van der Waals, Halogen bonding, Hydrophobic interactions nih.govnih.gov |

| Topoisomerase II | DNA intercalation at cleavage site | Planar acridone core | π-π stacking with DNA bases, interactions with protein residues nih.gov |

| Acetylcholinesterase | Active site binding | Acridone core; 4-bromophenyl group | π-π stacking, Hydrophobic interactions, Hydrogen bonding (with C=O) nih.gove-nps.or.kr |

Prediction of Binding Affinities and Interaction Modes (e.g., DNA intercalation, hydrogen bonding, hydrophobic interactions)

Detailed computational studies specifically elucidating the binding affinities and interaction modes of this compound with biological targets such as DNA or specific proteins are not extensively available in the current body of published research. However, the broader class of acridone and acridine derivatives has been the subject of numerous computational analyses, providing a framework for predicting the likely behavior of this specific compound.

The planar tricyclic structure of the acridone core is a key determinant of its ability to interact with DNA. It is widely accepted that this flat aromatic system allows acridine derivatives to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This mode of binding can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. Molecular modeling studies on related acridine compounds have demonstrated the importance of this planarity for effective intercalation.

Beyond simple intercalation, the substituents on the acridone scaffold play a critical role in modulating binding affinity and specificity. The N10-phenyl group, in this case, a 4-bromophenyl substituent, is positioned to interact with the grooves of the DNA helix or with amino acid residues in the active site of enzymes like topoisomerase. These interactions are often hydrophobic in nature. For instance, studies on other N10-substituted acridones have highlighted the significance of hydrophobic interactions, including pi-alkyl and pi-sulfur interactions, in stabilizing the ligand-target complex.

Hydrogen bonding is another crucial interaction mode. While the core acridone structure has limited hydrogen bonding potential, substituents can introduce this capability. The carbonyl group at position 9 of the acridone ring can act as a hydrogen bond acceptor. Computational docking studies of other acridone derivatives have shown the formation of hydrogen bonds with specific amino acid residues, such as alanine, and with the phosphate (B84403) backbone of DNA. The bromine atom on the phenyl ring of this compound could potentially participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

While specific binding affinity values (like kcal/mol or IC50) from computational predictions for this compound are not readily found, studies on analogous compounds suggest that acridone derivatives can exhibit significant binding affinities for their targets. For example, docking studies of some acridone derivatives against human topoisomerase IIα have shown binding affinities in the range of -7.9 to -8.5 kcal/mol.

Table 1: Predicted Interaction Profile of this compound Based on Analogous Compounds

| Interaction Type | Predicted Role in Binding | Supporting Evidence from Related Compounds |

| DNA Intercalation | Primary binding mode due to the planar acridone core. | The planar aromatic structure of acridines is known to intercalate into DNA. |

| Hydrophobic Interactions | The 4-bromophenyl group can engage in hydrophobic interactions within the DNA grooves or enzyme active sites. | N10-substituted acridones exhibit numerous hydrophobic interactions with target proteins. |

| Hydrogen Bonding | The carbonyl group at C9 can act as a hydrogen bond acceptor. | Acridone derivatives form hydrogen bonds with amino acid residues and DNA. |

| Halogen Bonding | The bromine atom may participate in halogen bonding, enhancing binding affinity. | This is a recognized non-covalent interaction that can contribute to ligand binding. |

Virtual Screening and Lead Optimization through Computational Methods

The application of computational methods for the virtual screening of compound libraries and the subsequent lead optimization of acridone derivatives is a well-established strategy in drug discovery. While specific virtual screening campaigns that have identified or optimized this compound are not documented in the available literature, the general principles and successful applications of these methods to the acridone scaffold provide a clear blueprint for how such efforts would proceed.

Virtual screening allows for the rapid, in silico evaluation of large chemical libraries to identify compounds that are likely to bind to a specific biological target. This process can be either ligand-based or structure-based. Ligand-based virtual screening would involve searching for molecules with similar shapes or chemical features to known active acridone derivatives. Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein to dock and score potential ligands. For instance, a virtual screening study of acridone derivatives targeting the ATPase domain of human topoisomerase IIα successfully identified compounds with good binding interactions.

Once a hit compound like this compound is identified, computational methods are employed for lead optimization. The goal of this stage is to rationally design modifications to the lead compound to improve its potency, selectivity, and pharmacokinetic properties. For acridone derivatives, this often involves exploring different substitution patterns on the acridone ring and the N10-substituent.

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the chemical structures of a series of compounds with their biological activities. These models can then predict the activity of novel, yet-to-be-synthesized derivatives. Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of the binding interactions over time.

For this compound, a lead optimization campaign could involve computationally exploring:

Alternative substitutions on the phenyl ring: Replacing the bromine atom with other halogens or with electron-donating or electron-withdrawing groups to fine-tune electronic and steric properties.

Modifications of the acridone core: Introducing substituents at other positions of the tricyclic system to enhance interactions with the target.

Bioisosteric replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems to explore different binding orientations and interactions.

Table 2: Application of Computational Methods in the Drug Discovery Pipeline for Acridone Derivatives

| Computational Method | Application | Relevance to this compound |

| Virtual Screening | Identification of initial hit compounds from large chemical libraries. | Could be used to identify this compound as a potential inhibitor of a specific target. |

| Molecular Docking | Prediction of binding poses and estimation of binding affinities. | Would be used to model the interaction of this compound with its target. |

| QSAR | Development of predictive models for biological activity. | Could guide the design of more potent analogs of this compound. |

| Molecular Dynamics | Analysis of the stability and dynamics of the ligand-target complex. | Would provide insights into the durability of the binding interactions of this compound. |

Photophysical and Photochemical Characterization of 10 4 Bromophenyl 9 10h Acridone

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Electronic Transition Analysis and Spectral Features

No specific experimental UV-Vis absorption spectra for 10-(4-Bromophenyl)-9(10H)-acridone have been reported in the reviewed literature. For the parent N-phenylacridone, the absorption spectrum is expected to be characterized by π→π* transitions within the conjugated aromatic system. The introduction of a phenyl group at the N-10 position typically results in a bathochromic (red) shift compared to the unsubstituted acridone (B373769) core due to the extension of the π-conjugated system. The bromine atom at the para-position of the N-phenyl ring is an electron-withdrawing group with a notable heavy-atom effect, which could further influence the energy of the electronic transitions and potentially enhance intersystem crossing. A detailed analysis would require experimental data to determine the precise location and intensity of absorption bands.

Solvent Effects on Absorption Maxima (Solvatochromism)

There is no published data on the solvatochromism of this compound. Studies on the parent acridone show that its absorption and emission spectra are sensitive to solvent polarity and proticity. It is plausible that this compound would exhibit similar behavior, with changes in solvent likely affecting the energy levels of its ground and excited states, leading to shifts in the absorption maxima. However, the magnitude and direction of these shifts (bathochromic or hypsochromic) cannot be determined without experimental measurements in a range of solvents with varying polarity.

Fluorescence and Phosphorescence Spectroscopy

Emission Maxima and Spectral Shape

Specific fluorescence or phosphorescence emission spectra for this compound are not available. Acridone derivatives are generally fluorescent, and the emission wavelength is highly dependent on the substituents and the solvent. The presence of the N-phenyl group is expected to influence the emission properties. Furthermore, the bromine atom could significantly quench fluorescence and promote phosphorescence due to the heavy-atom effect, which enhances spin-orbit coupling and facilitates intersystem crossing from the singlet excited state to the triplet state. The exact emission maxima and the shape of the spectral bands remain to be determined experimentally.

Fluorescence Quantum Yield Determination

No experimental fluorescence quantum yield (Φf) has been reported for this compound. The quantum yield, which measures the efficiency of the fluorescence process, would be a critical parameter in evaluating its potential as a fluorescent material. It is anticipated that the quantum yield would be highly sensitive to the solvent environment and potentially lower than that of N-phenylacridone without the bromine substituent, due to the increased rate of intersystem crossing induced by the heavy bromine atom.

Fluorescence Lifetime Measurements and Decay Kinetics

Information on the fluorescence lifetime (τf) and decay kinetics of this compound is absent from the scientific literature. Fluorescence lifetime measurements provide insight into the dynamics of the excited state and how it is depopulated. The decay kinetics would reveal whether the fluorescence decay is mono- or multi-exponential, indicating the complexity of the excited state processes.

Stokes Shift Analysis and Excited State Geometrical Changes

The Stokes shift, which is the difference between the spectral positions of the maximum of the absorption and emission spectra, provides insights into the change in geometry between the ground and excited states of a molecule. For acridone derivatives, the planarity of the tricyclic system is a key feature. rsc.org Upon excitation, changes in the electronic distribution can lead to alterations in the molecular geometry.

In N-substituted 2-methoxy-9-acridones, for example, the formation of excimers (excited state dimers) has been observed, which is driven by π-stacking interactions and indicates significant changes in the excited state. rsc.orgmdpi.com While specific Stokes shift values for this compound are not available, studies on similar donor-acceptor systems show that the solvent polarity can influence the degree of charge transfer in the excited state, which in turn affects the Stokes shift. For instance, in some 9-phenyl-9-phosphafluorene oxide derivatives with carbazole (B46965) donors, a redshift in emission is observed with increasing electron-donating strength of substituents, indicating a change in the excited state dipole moment. It is anticipated that this compound would exhibit a noticeable Stokes shift, influenced by the electronic nature of the bromophenyl group and its rotational freedom relative to the acridone plane in the excited state.

Time-Resolved Spectroscopy

Time-resolved spectroscopic techniques are crucial for understanding the dynamics of excited states, including their lifetimes and decay pathways.

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of photogenerated excited states. This method allows for the observation of species such as singlet and triplet excited states, and charge-transfer states. In studies of perinone molecules, another class of polyaromatic compounds, TA spectroscopy has been instrumental in identifying the formation of triplet states via intersystem crossing in thin films. For this compound, TA spectroscopy would be expected to reveal the kinetics of intersystem crossing from the singlet to the triplet state, a process potentially enhanced by the presence of the bromine heavy atom, as well as the dynamics of any charge-transfer states formed upon excitation.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time, providing information on the lifetime of the singlet excited state (S₁). Acridone derivatives are known for having long fluorescence lifetimes, often exceeding 10 nanoseconds. berkeley.edu

In the context of Thermally Activated Delayed Fluorescence (TADF), time-resolved fluorescence measurements are essential to distinguish between prompt fluorescence (from the decay of directly excited singlets) and delayed fluorescence (from singlets repopulated from the triplet state via reverse intersystem crossing). For example, in a synthesized acridone-naphthylamine derivative, time-resolved fluorescence spectroscopy was used to measure the fluorescence lifetime and observe the characteristic long-lived delayed component indicative of TADF. A similar investigation on this compound would be necessary to determine its excited-state lifetimes and to ascertain if it exhibits TADF.

Thermally Activated Delayed Fluorescence (TADF) Properties

TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons, enabling internal quantum efficiencies in OLEDs to approach 100%. This process relies on efficient reverse intersystem crossing (RISC) from the lowest triplet state (T₁) to the lowest singlet state (S₁).

Reverse Intersystem Crossing (RISC) Rates and Mechanisms

The rate of reverse intersystem crossing (k_RISC) is a critical parameter for efficient TADF. A high k_RISC is desirable to minimize the lifetime of the triplet excitons and thus reduce efficiency roll-off in OLEDs. In many donor-acceptor type TADF molecules based on the acridone acceptor, k_RISC values in the range of 10⁵ to 10⁶ s⁻¹ have been achieved.

The mechanism of RISC can be complex. In some acridone-based systems, a multichannel RISC process involving higher-lying triplet states has been proposed to achieve high k_RISC values. The introduction of a bromine atom, as in this compound, is a known strategy to enhance spin-orbit coupling, which can, in principle, accelerate the rate of intersystem crossing and reverse intersystem crossing. However, the effect is not always straightforward and depends on the specific molecular geometry and electronic structure. Theoretical models suggest that the bromination of some acridone derivatives can either increase or decrease the k_RISC depending on the specific substitution pattern and its effect on the character of the involved excited states.

Table 1: RISC Rates for Related Acridone Derivatives

| Compound Name | k_RISC (s⁻¹) | Reference |

|---|---|---|

| 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD) | 1.1 x 10⁶ | |

| 3,6-DDPhCz-AD | 10⁵ |

Singlet-Triplet Energy Gap (ΔE_ST) Determination

A small energy gap between the lowest singlet and triplet excited states (ΔE_ST) is a prerequisite for efficient TADF, as it allows for the thermal energy at room temperature to promote the up-conversion of triplet excitons to singlet excitons. berkeley.edu The ΔE_ST is typically determined from the onsets of the fluorescence and phosphorescence spectra measured at low temperatures.

For acridone-carbazole derivatives, ΔE_ST values as low as 0.15 eV have been reported, making them favorable for TADF applications. berkeley.edu In a series of TADF emitters with an acridone acceptor, tuning the donor groups allowed for the reduction of ΔE_ST to nearly zero in some cases. The incorporation of the 10-(4-bromophenyl) group is expected to influence the electronic structure and thus the ΔE_ST of the acridone core. A precise determination would require low-temperature photoluminescence studies.

Table 2: Singlet-Triplet Energy Gaps for Related Acridone-Carbazole Derivatives

| Compound | ΔE_ST (eV) | Reference |

|---|---|---|

| Acridone-Carbazole Derivative 1 | 0.17 | berkeley.edu |

Excited State Dynamics and Energy Transfer Processes

Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent de-excitation can occur through a variety of pathways, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay. The nature of the substituent at the 10-position, in this case, a 4-bromophenyl group, plays a significant role in modulating these deactivation channels.

Intramolecular Charge Transfer (ICT) Characteristics

In N-substituted acridone derivatives, the acridone moiety typically acts as an electron acceptor, while the N-substituent can function as an electron donor. This donor-acceptor arrangement can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. In this state, there is a significant transfer of electron density from the donor (the 4-bromophenyl group) to the acceptor (the acridone core).

The formation of an ICT state is often characterized by a pronounced solvatochromism, where the emission wavelength shows a significant red-shift in more polar solvents. This is due to the stabilization of the highly polar ICT state by the polar solvent molecules. While specific studies on this compound are limited, research on related N-aryl acridones confirms the existence of ICT states. For instance, studies on N-substituted acridones with electron-donating groups have demonstrated the presence of an ICT process. nih.gov

The efficiency of the ICT process is influenced by the electronic properties of the substituent and the geometric arrangement of the donor and acceptor units. The bromine atom on the phenyl ring, being an electron-withdrawing group, might be expected to slightly reduce the electron-donating strength of the phenyl ring compared to an unsubstituted phenyl group, thereby influencing the characteristics of the ICT state.

A comprehensive analysis of the ICT characteristics would involve studying the compound's photophysical properties in a range of solvents with varying polarity. The table below illustrates the type of data that would be collected in such a study.

| Solvent | Dielectric Constant (ε) | Emission Maximum (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |

| Toluene | 2.38 | Data not available | Data not available | Data not available |

| Dichloromethane | 8.93 | Data not available | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available | Data not available |

| Dimethyl Sulfoxide | 46.7 | Data not available | Data not available | Data not available |

| Note: Specific experimental data for this compound is not available in the public domain. The table represents a template for the data required for a full analysis. |

Inter- and Intramolecular Energy Transfer Pathways

Following initial excitation, the energy can be transferred through various pathways, both within the molecule (intramolecular) and between molecules (intermolecular).

Intramolecular Energy Transfer: One of the key intramolecular processes is intersystem crossing (ISC), which involves a transition from the singlet excited state (S₁) to the triplet excited state (T₁). The presence of the heavy bromine atom in this compound is expected to significantly enhance the rate of ISC due to the heavy-atom effect. This effect promotes spin-orbit coupling, which is necessary for the spin-forbidden S₁ → T₁ transition. Consequently, a higher triplet quantum yield would be anticipated for this compound compared to its non-brominated analogue.

The triplet state can then decay back to the ground state via phosphorescence or non-radiative processes. The energy of the triplet state is a critical parameter for potential applications in photodynamic therapy and as a triplet sensitizer.

Intermolecular Energy Transfer: At higher concentrations, intermolecular processes such as excimer formation can become significant. An excimer is an excited-state dimer that is formed when an excited molecule interacts with a ground-state molecule of the same kind. Excimer emission is typically broad, unstructured, and red-shifted compared to the monomer emission. The planar structure of the acridone core can facilitate the π-π stacking interactions necessary for excimer formation.

Furthermore, if other chromophores are present in the system, intermolecular energy transfer from the excited this compound to these other molecules can occur. The efficiency of such a transfer would depend on the spectral overlap between the emission of the acridone derivative and the absorption of the energy acceptor, as described by Förster Resonance Energy Transfer (FRET) theory, or through electron exchange mechanisms (Dexter energy transfer).

To fully characterize these energy transfer pathways, time-resolved spectroscopic techniques such as transient absorption spectroscopy are essential. These methods allow for the direct observation of the excited states and the measurement of their lifetimes and decay kinetics.

| Excited State Process | Key Influencing Factors | Expected Outcome for this compound |

| Intersystem Crossing (S₁ → T₁) | Heavy-atom effect (Bromine) | Enhanced rate of ISC, higher triplet quantum yield |

| Phosphorescence (T₁ → S₀) | Triplet state lifetime and energy | Potentially observable phosphorescence, especially at low temperatures |

| Excimer Formation | Concentration, π-π stacking | Possible at higher concentrations, leading to red-shifted emission |

| Intermolecular Energy Transfer | Presence of suitable acceptors | Can act as an energy donor to other molecules |

| Note: This table is based on established photophysical principles and expectations for the given compound structure, as specific experimental data is not available. |

Mechanistic Studies of Biological Interactions and Activities of 10 4 Bromophenyl 9 10h Acridone

Investigation of Molecular Mechanisms of Action

The biological activity of acridone-based compounds is rooted in their ability to interact with fundamental cellular components and processes. These interactions are driven by the planar, polycyclic aromatic structure of the acridone (B373769) core, which facilitates engagement with nucleic acids and protein active sites.

DNA intercalation is a primary mechanism by which planar aromatic molecules, such as those in the acridine (B1665455) and acridone family, exert their biological effects. This process involves the insertion of the flat ring system between the base pairs of the DNA double helix. The interaction is stabilized by van der Waals forces and π-π stacking interactions between the aromatic system of the compound and the DNA base pairs.

Studies on N-substituted acridine derivatives using calf thymus DNA (ctDNA) as a model have demonstrated the hallmarks of intercalation. Spectroscopic analysis typically reveals:

Hypochromism: A decrease in the molar absorptivity in the UV-Vis spectrum of the compound upon binding to DNA.

Bathochromic Shift (Red Shift): A shift of the maximum absorption wavelength to a longer wavelength.

Fluorescence Quenching: A decrease in the fluorescence emission intensity of the compound in the presence of ctDNA.

These spectral changes indicate the insertion of the chromophore into the hydrophobic interior of the DNA helix, altering its electronic environment. Such intercalation can disrupt DNA topology, interfere with the binding of DNA-processing enzymes, and ultimately inhibit processes like replication and transcription.

The acridone scaffold is a "privileged structure" in medicinal chemistry, known to be a versatile framework for designing enzyme inhibitors.

Topoisomerases I and II: Topoisomerases are essential enzymes that manage DNA topology during cellular processes. wikipedia.orgyoutube.com Topoisomerase inhibitors are classified as either "poisons," which stabilize the transient enzyme-DNA cleavage complex, or "catalytic inhibitors," which prevent the enzyme from functioning without stabilizing the complex. wikipedia.orgyoutube.com Acridine and acridone derivatives have been shown to function as both. Some substituted 9-aminoacridines act as catalytic inhibitors of human topoisomerase II by intercalating into DNA, which alters the DNA substrate and blocks the enzyme's binding and activity. nih.govnih.govumn.edu This leads to an arrest of the cell cycle and programmed cell death. nih.gov Other related compounds have been found to inhibit topoisomerase I, in some cases acting as poisons by stabilizing the topoisomerase I-DNA adduct. nih.gov This stabilization prevents the religation of the DNA strand, leading to DNA breaks. nih.govdrugbank.com

Telomerase: Telomerase is a reverse transcriptase that is crucial for maintaining telomere length in cancer cells. Certain disubstituted acridone derivatives have been reported to exhibit inhibitory activity against telomerase. This inhibition is often associated with the compound's ability to bind to and stabilize G-quadruplex structures, which can form in telomeric DNA. While these acridones show telomerase inhibition, their binding affinity for the G-quadruplex may be lower than that of their acridine counterparts.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of nucleotides, making it a target for anticancer and antimicrobial agents. wikipedia.orgpatsnap.compatsnap.comnih.gov Inhibitors of DHFR disrupt the folate pathway, leading to impaired DNA synthesis and cell proliferation. patsnap.com While many heterocyclic compounds, such as quinazoline (B50416) analogs, have been developed as DHFR inhibitors, specific inhibitory studies focusing on 10-(4-Bromophenyl)-9(10H)-acridone or its close derivatives were not prominent in the reviewed literature. nih.gov

Protein Kinases: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. Acridone derivatives have been investigated as inhibitors of several protein kinases. For instance, acridine-related compounds can inhibit Protein Kinase C (PKC) by interacting with both its catalytic and regulatory domains. nih.gov More recently, substituted acridones have been synthesized and evaluated as potent inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a target in cancer and tauopathies. acs.orgacs.org Furthermore, hybrid molecules incorporating the acridone structure have been designed to target tyrosine kinases, and other designs have yielded multi-target inhibitors against kinases like Src and MEK. nih.govmedchemexpress.com

P-glycoprotein (P-gp): P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell. nih.govresearchgate.net Inhibition of P-gp is a strategy to overcome MDR. Specific acridone derivatives have been identified as potent and selective inhibitors of P-gp. nih.govnih.gov For example, the acridone carboxamide derivative GG918 was shown to inhibit P-gp-mediated transport at nanomolar concentrations, demonstrating the potential for this chemical class to interact with and block the function of specific cellular transport proteins. nih.gov

D1 protein: The D1 protein is a core component of the Photosystem II (PSII) reaction center complex in plants, algae, and cyanobacteria. nih.govresearchgate.net It contains the binding site (the QB site) for plastoquinone (B1678516), which is essential for photosynthetic electron transport. Many herbicides function by competing with plastoquinone for this binding site, thereby inhibiting photosynthesis. mdpi.com While the D1 protein is a known target for various chemical inhibitors, studies specifically detailing the interaction of this compound with the D1 protein are not prominently featured in the available scientific literature.

The molecular interactions described above culminate in the modulation of gene expression pathways, primarily through the disruption of nucleic acid synthesis and processing.

Inhibition of Nucleic Acid Synthesis: By intercalating into the DNA helix (Section 6.1.1) and inhibiting key enzymes like topoisomerases (Section 6.1.2), acridone compounds can directly interfere with DNA replication and transcription. nih.gov Halting these processes prevents the synthesis of new DNA and RNA, which is fundamental for cell proliferation and gene expression. Inhibition of DHFR by related classes of compounds also contributes to this effect by depleting the pool of nucleotides required for DNA synthesis. patsnap.com The modulation of gene expression can also occur through the inhibition of signaling pathways controlled by protein kinases, which can ultimately affect the activity of transcription factors. acs.org

In Vitro Efficacy Against Microbial and Pathogenic Targets

The chemical scaffold of acridone is also utilized in the development of agents targeting microbial pathogens.

Methicillin-resistant Staphylococcus aureus (MRSA) is a significant bacterial pathogen characterized by its resistance to multiple antibiotics. There is a continuous search for new chemical entities with activity against it. While specific data for this compound was not available in the reviewed literature, related heterocyclic compounds are frequently evaluated for their anti-MRSA effects.

The efficacy of an antimicrobial compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The table below shows representative MIC values for various compounds against MRSA to illustrate the range of activities observed.

| Compound/Drug | MRSA Strain(s) | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Vancomycin | Clinical Isolates | ≤1 to 1.5 | nih.gov |

| Linezolid | Clinical Isolates | ≤1 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivative | ATCC 43300 | ~1.2 (converted from 2.4 µM) | researchgate.net |

| Partially Purified Fraction (Ea9.0) from Eleutherine americana | MRSA Food Isolates | 125 - 250 | researchgate.net |

| Copper Silicate | 100 Clinical Isolates | 175 (as mg Cu/liter) | nih.gov |

Note: The data presented is for comparative context. Specific MIC values for this compound against MRSA were not found in the cited literature.

Antiviral Activity (e.g., against Herpes Simplex Virus, Dengue Virus)

The acridone scaffold is a recognized pharmacophore with a wide range of biological activities, including antiviral properties against both DNA and RNA viruses. conicet.gov.ar Research into various acridone derivatives has demonstrated their potential to inhibit the replication of several human pathogens.

Herpes Simplex Virus (HSV): The emergence of drug-resistant strains of HSV has spurred the search for novel antiviral compounds. nih.gov In this context, substituted acridone derivatives have been identified as a promising class of non-nucleoside HSV inhibitors. nih.gov A study evaluating a series of substituted triaryl heterocyclic compounds, which included acridones, found that certain acridine analogs could inhibit both Herpes Simplex-1 (HSV-1) and Herpes Simplex-2 (HSV-2). nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of topoisomerase II, an enzyme crucial for viral DNA replication. nih.gov This mode of action differs from that of established antiviral drugs like amsacrine (B1665488), suggesting a unique therapeutic potential. nih.gov

Dengue Virus (DENV): Acridone derivatives have also shown potent activity against the Dengue virus, a member of the Flaviviridae family. nih.gov In one study, two N-allyl acridone derivatives demonstrated significant and selective antiviral activity against DENV-2. nih.govconicet.gov.ar These compounds were found to block the in vitro multiplication of the virus without causing significant cytotoxicity to the host cells. nih.govconicet.gov.ar Further mechanistic studies with an N-allyl acridone, 10-allyl-7-chloro-9(10H)-acridone, revealed that the compound did not prevent viral entry but strongly inhibited viral RNA synthesis. nih.gov The antiviral action appeared to involve the cellular enzyme inosine-monophosphate dehydrogenase (IMPDH), a target that is distinct from the virus itself, which could reduce the likelihood of resistance development. nih.gov

While these findings highlight the antiviral potential of the acridone core structure, specific studies on the anti-HSV or anti-DENV activity of this compound are not currently available.

Antifungal Activity (e.g., MIC/MFC determination)

Acridone derivatives have been investigated for their antifungal properties. One study focused on the synthesis and evaluation of N10-acetyl-3,4-dimethylacridone, which exhibited moderate action against Candida albicans with an inhibition zone of 20 mm at a concentration of 400 mg/mL. dovepress.com Other research on acylhydrazone derivatives, which can be structurally related to modified acridones, showed potent broad-spectrum antifungal activities with very high specificity. nih.gov For instance, derivatives D13 and SB-AF-1002 were effective in inhibiting the growth of Sporothrix brasiliensis and Sporothrix schenckii, with Minimum Inhibitory Concentrations (MICs) ranging from 0.12 to 1 μg/ml. nih.gov The mechanism for some antifungal derivatives is thought to involve the inhibition of lanosterol-14-alpha-demethylase, an enzyme critical for ergosterol (B1671047) biosynthesis in fungi. nih.gov

However, specific Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) data for this compound against fungal pathogens have not been reported in the reviewed literature.

Antiparasitic Activity (e.g., against Plasmodium falciparum)

The acridone scaffold has been a basis for the development of antiparasitic agents, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The search for new antiparasitic drugs is driven by the need to overcome resistance to existing therapies. cnrs.fr

Studies have shown that certain acridone derivatives can exhibit potent antiplasmodial activity. For example, a series of 10-N-substituted acridones were designed and evaluated for their ability to chemosensitize multidrug-resistant P. falciparum to existing quinoline (B57606) drugs. nih.gov Furthermore, a study on 1,2,3,4-tetrahydroacridin-9(10H)-one derivatives demonstrated that these compounds could prevent the transmission of P. falciparum to the mosquito vector by reducing or preventing the exflagellation of male gametocytes. dovepress.commdpi.com The evaluation of phenylaminonaphthoquinones also revealed significant antiplasmodial activity, with some compounds showing high potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com

While these studies underscore the potential of the acridone core in antimalarial drug discovery, specific data on the antiparasitic activity of this compound against P. falciparum is not available in the current literature.

Mechanistic Aspects of Antiproliferative Activity

Acridone derivatives are well-documented for their antiproliferative and cytotoxic effects against various cancer cell lines, acting through multiple mechanisms.

Inhibition of Cancer Cell Growth in Specific Cell Lines (e.g., MCF-7, HeLa, prostate cancer lines)

The antiproliferative potential of acridone derivatives has been evaluated in several cancer cell lines.

MCF-7 (Breast Cancer): A study on N10-substituted acridone derivatives demonstrated their in vitro cytotoxic activity against MCF-7 breast cancer cells. nih.gov Although this compound was not specifically tested, related N-propyl- and N-butyl-substituted acridones showed significant cytotoxicity. For instance, some N-propyl-substituted derivatives exhibited IC50 values of less than 10 µM against MCF-7 cells. nih.gov

HeLa (Cervical Cancer): The cytotoxic effects of acridine derivatives have also been observed in HeLa cells. One study on 9-phenylacridine (B188086) (ACPH) found it to have anti-cancer action against HeLa cells. tcichemicals.com

Prostate Cancer Lines: Acridone alkaloids isolated from Atalantia monophyla were shown to inhibit the proliferation of LNCaP prostate cancer cells. tcichemicals.com One of the most potent compounds, buxifoliadine E, significantly reduced LNCaP cell proliferation in a dose- and time-dependent manner. tcichemicals.com

The following table summarizes the cytotoxic activity of some N10-substituted acridone derivatives against breast cancer cell lines.

| Compound Code | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 7d | < 10 | > 50 |

| 7f | < 10 | 6.14 |

| 8b | 28.16 | 30.14 |

| 8c | 12.14 | 15.48 |

| 8d | 8.14 | 9.24 |

| 8e | 7.25 | 8.15 |

| 8f | 6.18 | 7.14 |

| 8g | 25.14 | 28.14 |

| Doxorubicin | 1.24 | 1.58 |

| Data sourced from a study on N10-substituted acridone-based derivatives. nih.gov |

Cell Cycle Arrest Mechanisms (e.g., G2/M phase arrest)

A common mechanism by which antiproliferative agents exert their effects is through the disruption of the cell cycle. Several studies on compounds structurally related to acridones have demonstrated their ability to induce cell cycle arrest, particularly at the G2/M phase. For example, the chalcone (B49325) derivative 1C was found to induce a significant G2/M arrest in both sensitive and resistant ovarian cancer cells. nih.gov Similarly, a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, induced G2/M phase cell cycle arrest in human lung cancer cells. cnrs.fr This arrest is often associated with the downregulation of key regulatory proteins such as cyclin B1. cnrs.fr

While this mechanism is plausible for acridone derivatives, direct evidence of this compound inducing G2/M phase arrest is not currently documented.

Induction of Apoptotic Pathways (e.g., caspase 3 activation)

The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Acridone derivatives have been shown to trigger apoptotic pathways in cancer cells. For instance, a study on acridone-core naphthoquinone compounds demonstrated their pro-apoptotic antitumoral effect against oral squamous cell carcinoma. nih.gov The activation of caspases, a family of proteases that execute apoptosis, is a key feature of this process. Specifically, the activation of caspase-3 is a critical step in the apoptotic cascade.

Research on other heterocyclic compounds has shown that the induction of apoptosis is often mediated through the activation of caspase-3. tcichemicals.comnih.gov For example, buxifoliadine E, an acridone alkaloid, induced apoptosis in cancer cells, which was marked by the cleavage of caspase-3. tcichemicals.com This activation leads to the cleavage of various cellular substrates, ultimately resulting in cell death.

Although the induction of apoptosis via caspase-3 activation is a likely mechanism for the antiproliferative activity of this compound, direct experimental evidence is needed for confirmation.

Reversal of Multi-Drug Resistance Mechanisms

There is no available scientific literature that specifically investigates or provides data on the mechanisms by which this compound might reverse multi-drug resistance. While the broader class of acridone derivatives has been a subject of interest for the inhibition of efflux pumps like P-glycoprotein (ABCB1), studies detailing these interactions for this compound have not been published. Therefore, no information can be provided on its potential to act as a competitive, non-competitive, or allosteric modulator of ABC transporters, nor are there any data tables on its efficacy in sensitizing cancer cells to chemotherapeutic agents.

Phytotoxic and Herbicidal Activities